6-Amino-4-(3-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an amino group, a nitrophenyl group, and a pyranopyrazole core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 6-amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-component reaction (MCR). One common method involves the condensation of aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in an aqueous medium. This reaction can be enhanced using ultra-probe sonication, which increases the reaction rate and yield . The process is environmentally friendly, utilizing water as a solvent and avoiding hazardous conditions .
Chemical Reactions Analysis
6-Amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
6-Amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity. This interaction is facilitated by the presence of functional groups such as the amino and nitro groups, which enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 6-amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile include:
6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound shares a similar pyranopyrazole core but differs in the substituents attached to the core.
6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another similar compound with a different substitution pattern on the phenyl ring.
The uniqueness of 6-amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H15N5O3 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
6-amino-4-(3-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H15N5O3/c1-2-4-12-14-13(9-5-3-6-10(7-9)21(22)23)11(8-17)15(18)24-16(14)20-19-12/h3,5-7,13H,2,4,18H2,1H3,(H,19,20) |
InChI Key |
ZQMXYQPNRZDYON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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